molecular formula C11H16N2O2 B6352313 Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate CAS No. 1155158-76-1

Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate

Cat. No.: B6352313
CAS No.: 1155158-76-1
M. Wt: 208.26 g/mol
InChI Key: QVNMELJMEQIBIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods to synthesize Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate. These include alkylation of methyl 3-aminobutanoate with 2-pyridinemethyl bromide, coupling of methyl 3-hydroxybutanoate with 2-pyridinemethyl amine followed by esterification, and coupling of 2-pyridinemethyl amine with methyl 3-bromo-2-methylpropanoate followed by reduction.


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O2. The InChI code is 1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3. The SMILES structure is CC(CC(=O)OC)NCC1=CC=CC=N1.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 208.26 g/mol. It has a white to off-white crystalline powder appearance. Its melting point is 65-69°C. This compound is sparingly soluble in water and moderately soluble in organic solvents such as DMSO and ethanol.

Safety and Hazards

The safety information available indicates that Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate is an irritant . The Material Safety Data Sheet (MSDS) can be found at the provided link .

Properties

IUPAC Name

methyl 3-(pyridin-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMELJMEQIBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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